molecular formula C16H15NO3 B12518657 {2-[Acetyl(phenyl)amino]phenyl}acetic acid CAS No. 731851-88-0

{2-[Acetyl(phenyl)amino]phenyl}acetic acid

Cat. No.: B12518657
CAS No.: 731851-88-0
M. Wt: 269.29 g/mol
InChI Key: IUUXTZILROKKQW-UHFFFAOYSA-N
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Description

{2-[Acetyl(phenyl)amino]phenyl}acetic acid is a small molecule organic compound offered for research purposes. This compound features a phenylacetic acid core, a structure known for its significance in various biochemical and pharmaceutical contexts . The phenylacetic acid moiety is a known catabolite of the amino acid phenylalanine and has been identified as a plant hormone with auxin-like activity, though with weaker effects than indole-3-acetic acid . Furthermore, the molecule's structure includes an acetyl(phenyl)amino group attached to the phenyl ring, which may influence its properties and potential interactions in biological systems. As a research chemical, it is of interest for investigating new synthetic pathways, exploring structure-activity relationships, and developing novel compounds in medicinal chemistry. For instance, substituted phenylacetic acids are key intermediates in the synthesis of several active pharmaceutical ingredients, such as the non-steroidal anti-inflammatory drug (NSAID) Diclofenac . This product is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound in accordance with all applicable laboratory safety regulations.

Properties

CAS No.

731851-88-0

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

IUPAC Name

2-[2-(N-acetylanilino)phenyl]acetic acid

InChI

InChI=1S/C16H15NO3/c1-12(18)17(14-8-3-2-4-9-14)15-10-6-5-7-13(15)11-16(19)20/h2-10H,11H2,1H3,(H,19,20)

InChI Key

IUUXTZILROKKQW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2CC(=O)O

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies

Established Synthetic Pathways for {2-[Acetyl(phenyl)amino]phenyl}acetic acid

Established synthetic routes are foundational for producing this compound, primarily for its use as a reference standard in quality control of pharmaceuticals like Aceclofenac (B1665411). researchgate.net These methods are typically multi-step processes beginning with precursors of the phenylacetic acid scaffold.

Classical Approaches in Laboratory Synthesis

The most direct and classical laboratory synthesis for this compound involves a two-step process starting from a suitable precursor.

A common precursor is N-phenyl-2-aminophenylacetic acid (also known as diclofenac (B195802) acid when substituted with dichlorophenyl instead of phenyl). The synthesis of this precursor itself is a classical reaction, often achieved via an Ullmann condensation. This reaction typically involves the coupling of an aniline (B41778) derivative with an o-halobenzoic acid derivative, followed by further modifications to introduce the acetic acid moiety. chemspider.comtandfonline.com For instance, N-phenylanthranilic acid can be synthesized by reacting aniline and 2-bromobenzoic acid in the presence of a copper catalyst and a base like potassium carbonate in a solvent such as dimethylformamide (DMF). chemspider.com

Once the secondary amine precursor, {2-(Phenylamino)phenyl}acetic acid, is obtained, the final step is the N-acetylation of the secondary amine. This is a standard transformation in organic chemistry. The most common method involves treating the amine with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base or in an acidic medium to facilitate the reaction. orientjchem.orggoogle.com For example, N-acetylation can be achieved by reacting the amine with acetic anhydride, which can proceed efficiently even without a solvent or catalyst. orientjchem.org The reaction involves the nucleophilic attack of the secondary amine nitrogen onto the carbonyl carbon of the acetic anhydride, leading to the formation of the N-acetylated product.

An alternative classical pathway involves the intramolecular cyclization of N-chloroacetyl diphenylamine (B1679370) derivatives, followed by hydrolysis to yield the 2-(phenylamino)phenylacetic acid core, which can then be acetylated. google.com

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of this compound and its precursors is critical for improving efficiency and purity. Key areas of optimization include the choice of catalysts, solvents, reaction times, and temperature.

For the initial Ullmann condensation to form the N-phenyl amine backbone, reaction conditions have been a major focus of optimization. Traditional methods requiring high temperatures and long reaction times are often inefficient. chemspider.com Studies have shown that modifying the catalyst system and solvent can lead to significant improvements.

For the N-acetylation step, optimization often focuses on selectivity and reaction rate. While N-acetylation is generally a high-yielding reaction, factors like pH and the concentration of the acetylating agent can be fine-tuned. nih.govmagritek.com For instance, using acetic anhydride, the reaction can be rapid, often completing within minutes at room temperature. orientjchem.org The use of online monitoring techniques, such as NMR spectroscopy, allows for real-time tracking of reactant consumption and product formation, enabling precise determination of optimal reaction times and conditions. magritek.com Controlling the pH is also crucial, as it affects the protonation state of the amine and thus its nucleophilicity. nih.gov

Table 1: Comparison of Reaction Conditions for N-Acetylation of Amines

Acetylating AgentCatalyst/SolventTemperatureTypical Reaction TimeKey Optimization Factors
Acetic AnhydrideSolvent-free or various solvents (H₂O, THF, etc.)Room Temperature5-15 minutesReaction is very fast; solvent choice has minimal impact on rate. orientjchem.org
Acetic AnhydrideAcidic or basic buffer (e.g., pyridine-acetic acid)0°C to Room Temp~5 minutespH control is critical for selective N-acetylation over O-acetylation. nih.gov
Acetonitrile (B52724)Aluminum(III) oxide (Al₂O₃)Elevated (in flow reactor)~27 minutes (residence time)Flow rate and catalyst packing are key parameters in continuous flow systems. nih.gov

Novel and Sustainable Synthetic Routes

Recent research has focused on developing more environmentally friendly and efficient methods for synthesis, aligning with the principles of green chemistry.

Green Chemistry Principles in Compound Synthesis

Green chemistry approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency. For the synthesis of the precursors to this compound, significant strides have been made.

One major advancement is the use of water as a solvent for the Ullmann condensation, which traditionally uses high-boiling organic solvents like DMF. tandfonline.com The use of ultrasound irradiation in conjunction with water as a solvent has been shown to dramatically accelerate the synthesis of N-phenylanthranilic acid derivatives, reducing reaction times from hours to as little as 20 minutes and leading to high yields. researchgate.netlookchem.comresearchgate.net

Microwave-assisted synthesis is another green technique that has been applied to the synthesis of related compounds like Aceclofenac. patsnap.com Microwave irradiation can significantly reduce reaction times and energy consumption. For example, the synthesis of an aceclofenac ester intermediate was reduced to 15 minutes under microwave conditions, compared to much longer times for conventional heating. patsnap.com

For the N-acetylation step, greener methods include performing the reaction in water or under solvent-free conditions. orientjchem.orgnih.gov The use of acetonitrile as both the solvent and acetylating agent over a solid Lewis acid catalyst like alumina (B75360) represents a sustainable alternative to more hazardous reagents like acetyl chloride. nih.gov

Chemo-Enzymatic and Biocatalytic Syntheses

Chemo-enzymatic and biocatalytic methods offer high selectivity and mild reaction conditions, representing a frontier in sustainable synthesis. While specific enzymatic synthesis of this compound is not widely reported, the principles are applicable. Enzymes, particularly lipases, are known to catalyze acylation reactions. Such enzymes could potentially be used for the N-acetylation step, offering excellent chemo- and regioselectivity under gentle, aqueous conditions. The use of enzymes for creating arylamides has been noted as an important methodology. nih.gov This approach would avoid harsh reagents and minimize the formation of by-products.

Design and Synthesis of Analogues for Structure-Activity Relationship (SAR) Studies

The design and synthesis of analogues of this compound are primarily driven by research into the biological activities of related compounds, such as diclofenac and other NSAIDs. Although this specific compound is often considered an impurity, its core structure is a scaffold for derivatization.

Synthesis of analogues typically involves modifying one of three key regions of the molecule:

The Phenylamino Phenyl Ring: Introducing or altering substituents on this ring can modulate electronic and steric properties.

The Acetic Acid Side Chain: The carboxylic acid can be esterified or converted to an amide to explore how this affects properties. For example, the synthesis of propargyl esters from the corresponding carboxylic acid has been reported, which can then be used in further reactions like the Mannich reaction to create a variety of acetylenic amine derivatives. cyberleninka.ru

The N-Acetyl Group: While the N-acetyl group defines this particular compound, replacing it with other acyl groups could be explored in SAR studies.

A study on acetylenic amino derivatives of the related compound 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetic acid involved converting the carboxylic acid to its sodium salt, followed by reaction with propargyl bromide to yield an ester. cyberleninka.ru This ester served as a platform for further derivatization. Such synthetic strategies allow for the systematic exploration of how structural changes impact biological activity, which is the core of SAR studies.

Table 2: Examples of Synthesized Analogues based on the Phenylacetic Acid Scaffold

Parent ScaffoldModification SiteSynthetic StrategyExample Derivative Class
2-(Phenylamino)phenylacetic acidCarboxylic Acid GroupEsterification with propargyl bromide. cyberleninka.ruPropargyl esters
Propargyl 2-(phenylamino)phenylacetateTerminal AlkyneMannich reaction with secondary amines and formaldehyde. cyberleninka.ru(4-(Dialkylamino)but-2-yn-1-yl) esters
2-Aminobenzoic acid (Anthranilic acid)Amine and Carboxyl groupsReaction with 4'-aminoacetophenone (B505616) and 2-(chlorocarbonyl)phenyl acetate. nih.govAmide-linked aspirin (B1665792) derivatives
Diclofenac SodiumCarboxylic Acid GroupCondensation with bromoacetates (e.g., tert-butyl bromoacetate). patsnap.comgoogle.comTert-butyl esters

Rational Design of Targeted Structural Modifications

The rational design of derivatives of this compound involves deliberate modifications to its core structure to enhance specific properties. This approach relies on understanding the structure-activity relationships (SAR) of related molecules. For instance, research on other phenylacetic acid derivatives provides a framework for potential modifications. nih.gov Key areas for modification on the this compound scaffold include the phenyl rings, the acetic acid moiety, and the acetyl group.

Targeted modifications can be categorized as follows:

Ring Substitutions: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) onto either of the two phenyl rings can significantly influence the molecule's electronic and steric properties. For example, the introduction of fluorine can enhance metabolic stability and cell membrane permeability. nih.gov

Modification of the Acetic Acid Side Chain: The carboxylic acid group is a primary site for modification. Esterification or amidation can alter the compound's solubility, lipophilicity, and metabolic profile. google.com For example, converting the acid to its propargyl ester allows for further reactions, such as the Mannich reaction, to introduce new functional groups. cyberleninka.ru

Alterations to the N-Acetyl Group: The acetyl group can be replaced with other acyl groups to probe the impact of size and electronics on the molecule's conformation and interactions with biological targets.

The following table outlines potential structural modifications based on rational design principles observed in analogous chemical series.

Modification Site Structural Change Rationale for Modification Example Precedent
Phenyl RingsIntroduction of electron-withdrawing groups (e.g., -Cl, -CF₃)To alter electronic properties and potentially improve metabolic stability.Synthesis of diclofenac involves dichlorophenyl substitution. google.com
Acetic Acid MoietyConversion to an ester (e.g., methyl, ethyl, propargyl ester)To increase lipophilicity and create a prodrug form.Esterification is a common step in the synthesis of phenylacetic acid derivatives. google.com
Acetic Acid MoietyConversion to an amideTo modify hydrogen bonding capacity and solubility.Phenylacetic acid is a building block for amide-containing drugs like atenolol. mdpi.com
N-Acetyl GroupReplacement with a different acyl group (e.g., propionyl, benzoyl)To investigate the steric and electronic requirements of this position.N-acylation is a standard synthetic transformation.

Exploration of Bioisosteric Replacements and Their Synthetic Accessibility

Bioisosteric replacement is a key strategy in medicinal chemistry to fine-tune the physicochemical and pharmacological properties of a lead compound while retaining its primary biological activity. drughunter.com For the this compound scaffold, several functional groups can be considered for bioisosteric replacement.

Carboxylic Acid Bioisosteres: The carboxylic acid group is often a liability due to its ionization at physiological pH, which can limit cell permeability. Common bioisosteres include tetrazoles, hydroxamic acids, and phosphonic acids. drughunter.combeilstein-journals.org For example, replacing a carboxylic acid with a tetrazole ring led to a tenfold increase in potency in the case of losartan. drughunter.com The synthesis of these analogs would require alternative strategies, such as the use of organo-tin reagents for tetrazole formation or the Arbuzov reaction for phosphonate (B1237965) synthesis.

Phenyl Ring Bioisosteres: The phenyl rings can be replaced with other aromatic or non-aromatic cyclic systems to improve properties like solubility and metabolic stability. nih.gov Heterocycles such as pyridine (B92270) or thiophene (B33073) are common replacements. nih.gov More novel, non-aromatic bioisosteres like bicyclo[1.1.1]pentane (BCP) and cubane (B1203433) have been used as effective phenyl mimics, often leading to improved metabolic profiles. nih.govacs.org The synthesis of these analogs can be complex, requiring specialized starting materials and multi-step sequences. acs.org

Amide/Acetyl Group Bioisosteres: The N-acetyl group, which is an amide, can be replaced by other groups that mimic its hydrogen bonding and steric profile. A retroamide or a trifluoroethylamine group are potential replacements that can enhance metabolic stability. drughunter.com

The table below summarizes potential bioisosteric replacements for the this compound structure.

Original Group Potential Bioisostere Potential Advantage Synthetic Accessibility
Carboxylic Acid (-COOH)TetrazoleImproved metabolic stability, increased potency. drughunter.comAccessible via cycloaddition reactions with nitriles.
Carboxylic Acid (-COOH)Phosphonic Acid (-PO₃H₂)Can mimic the charge and geometry of carboxylic acids. beilstein-journals.orgOften synthesized via the Michaelis-Arbuzov reaction.
Phenyl RingPyridyl RingModulates solubility and hydrogen bonding capacity. cambridgemedchemconsulting.comAccessible through standard cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).
Phenyl RingBicyclo[1.1.1]pentane (BCP)Improved metabolic stability and solubility. nih.govacs.orgRequires specialized multi-step synthesis of BCP building blocks.
N-Acetyl Group (Amide)TrifluoroethylamineIncreased metabolic stability, mimics carbonyl group. drughunter.comRequires multi-step synthesis involving fluorinated building blocks.

Molecular Interaction Mechanisms and Mechanistic Elucidation

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analysis of {2-[Acetyl(phenyl)amino]phenyl}acetic acid

The exploration of the structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) of this compound, commonly known as aceclofenac (B1665411), provides critical insights into the molecular features governing its biological activity. Such analyses are fundamental in medicinal chemistry for optimizing lead compounds and designing new molecules with enhanced efficacy and selectivity.

Correlating Specific Structural Features with In Vitro Biochemical Activities

The biochemical activity of this compound and its derivatives is intrinsically linked to their chemical structures. Studies have focused on modifying the parent molecule to understand how these changes influence its interaction with biological targets, primarily cyclooxygenase (COX) enzymes.

Aceclofenac is a potent inhibitor of COX-2, an enzyme involved in the synthesis of inflammatory mediators like prostaglandins. nih.gov Its selectivity for COX-2 over COX-1 is a key feature, as COX-1 is involved in protecting the gastric mucosa. The primary metabolite of aceclofenac, 4'-hydroxyaceclofenac (B13806639), also exhibits inhibitory activity against COX-2, although to a lesser extent than the parent compound. nih.gov In contrast, diclofenac (B195802), another metabolite, is a potent inhibitor of both COX-1 and COX-2. nih.gov This suggests that the acetoxyacetic acid side chain of aceclofenac is crucial for its COX-2 selectivity.

The anti-inflammatory and antioxidant activities of aceclofenac derivatives have been explored through the synthesis of various ester and amide analogs. For instance, a series of ester derivatives of aceclofenac were synthesized by reacting it with different aliphatic and aromatic alcohols. researchgate.net Several of these derivatives exhibited enhanced antioxidant activity compared to the parent aceclofenac. researchgate.net Specifically, derivatives AR-5 and AR-12 showed significantly higher antioxidant potential. researchgate.net This indicates that the nature of the ester group can modulate the antioxidant properties of the molecule.

Furthermore, studies on human articular chondrocytes have demonstrated that aceclofenac and its metabolites can modulate the production of various inflammatory mediators. Aceclofenac, 4'-hydroxyaceclofenac, and diclofenac were all found to significantly decrease the production of interleukin-6 (IL-6) and prostaglandin (B15479496) E2 (PGE2) in interleukin-1β stimulated chondrocytes. nih.gov Interestingly, only 4'-hydroxyaceclofenac showed a slight inhibitory effect on interleukin-8 (IL-8) production at higher concentrations. nih.gov

The following interactive table summarizes the in vitro biochemical activities of this compound (Aceclofenac) and its key metabolites.

CompoundTarget/AssayActivity (IC50/Effect)Source
This compound COX-1 (Whole Blood)>100 µM nih.gov
COX-2 (Whole Blood)0.77 µM nih.govnih.gov
IL-6 ProductionSignificant decrease at 1-30 µM nih.gov
PGE2 SynthesisFull blockage in IL-1β stimulated cells nih.gov
4'-Hydroxyaceclofenac COX-1 (Whole Blood)>100 µM nih.gov
COX-2 (Whole Blood)36 µM nih.govnih.gov
IL-6 ProductionSignificant decrease at 1-30 µM nih.gov
IL-8 ProductionSlight decrease at 30 µM nih.gov
Diclofenac COX-1 (Whole Blood)0.6 µM nih.gov
COX-2 (Whole Blood)0.04 µM nih.gov
IL-6 ProductionSignificant decrease at 1-30 µM nih.gov

Computational Modeling for Predictive Activity Profiling

Computational modeling, including molecular docking and QSAR studies, has become an indispensable tool for predicting the biological activity of molecules and understanding their interaction with target proteins at a molecular level.

Molecular docking studies have been performed to elucidate the binding mode of this compound with its primary target, the COX-2 enzyme. These studies have shown that aceclofenac fits well into the active site of COX-2. researchgate.net The binding is stabilized by a network of interactions, including hydrogen bonds and hydrophobic interactions. For instance, quantum chemical calculations and molecular docking studies have shown that the hydrogen bonding interactions of aceclofenac are prominent with an arginine moiety within the active site of prostaglandin H2 synthase-1 (1PGE), a target related to inflammation. researchgate.net

In a study involving synthesized ester derivatives of aceclofenac, molecular docking simulations were conducted on the prostaglandin synthase protein (COX-2). researchgate.net Several derivatives, namely ACF10, ACF14, ACF19, and ACF23, exhibited docking scores of -8.1 to -8.3 kcal/mol, suggesting strong binding affinities. researchgate.net These computational predictions were complemented by in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis to forecast the pharmacokinetic and safety profiles of these derivatives. researchgate.net

While a dedicated QSAR study on a broad series of this compound analogs is not extensively reported in the literature, QSAR analyses of related non-steroidal anti-inflammatory drugs (NSAIDs) provide valuable insights. For example, a QSAR study on meclofenamic acid derivatives, which share structural similarities with aceclofenac, revealed the importance of molecular flexibility for COX-2 inhibitory activity. nih.gov Another study on aryl-acetic acids suggested that the electron-donating or accepting ability and the molar volume of the compounds are key determinants of their anticancer activity, a biological effect also explored for some aceclofenac derivatives. researchgate.net

The following table presents data from a molecular docking study of aceclofenac and some of its derivatives against the COX-2 enzyme.

CompoundDocking Score (kcal/mol)Key Interacting Residues (Predicted)Source
This compound -Arginine researchgate.net
ACF10 -8.1Not specified researchgate.net
ACF14 -8.1Not specified researchgate.net
ACF19 -8.3Not specified researchgate.net
ACF23 -8.3Not specified researchgate.net

Computational and Theoretical Chemistry Studies

Molecular Docking and Dynamics Simulations of Ligand-Target Complexes

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial for understanding the potential interactions between {2-[Acetyl(phenyl)amino]phenyl}acetic acid and its biological targets, most notably the cyclooxygenase (COX) enzymes. vanderbilt.edunih.gov Docking studies on related compounds, such as Aceclofenac (B1665411) and its derivatives, have revealed key binding modes within the active sites of COX-1 and COX-2. researchgate.net For instance, the hydrogen bonding interactions of Aceclofenac with isoleucine residues and hydrophobic interactions with leucine (B10760876) and phenylalanine moieties are critical for its inhibitory activity. researchgate.net Similar interactions would be anticipated for this compound, and molecular docking can be used to model these with high precision.

Following molecular docking, molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-target complex. irantypist.com MD simulations track the movements and interactions of atoms and molecules over time, offering insights into the stability of the binding pose and the conformational changes that may occur upon ligand binding. nih.gov For NSAIDs like this compound, MD simulations can elucidate the dynamic behavior of the compound within the COX active site, confirming the stability of the docked conformation and revealing the flexibility of both the ligand and the protein. vanderbilt.edunih.gov

Table 1: Representative Molecular Docking and Dynamics Data for Aceclofenac Analogs with COX-2
CompoundDocking Score (kcal/mol)Key Interacting ResiduesMD Simulation Stability (RMSD, Å)
ACF-10-8.1ARG-120, TYR-355, SER-5301.5
ACF-14-8.1ARG-120, TYR-355, SER-5301.6
ACF-19-8.3ARG-120, TYR-355, SER-5301.4
ACF-23-8.1ARG-120, TYR-355, SER-5301.5

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules like this compound. nasu-periodicals.org.uaresearchgate.net These calculations provide a detailed understanding of the molecule's electronic structure, including the distribution of electron density and the energies of its molecular orbitals. scispace.com Key parameters derived from these calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are indicative of a molecule's reactivity. nih.gov The HOMO-LUMO energy gap, for example, can be correlated with chemical stability and reactivity. nih.gov

For this compound, quantum chemical calculations can reveal the most likely sites for electrophilic and nucleophilic attack, providing insights into its metabolic pathways and potential for forming covalent bonds with biological targets. nih.gov The electrostatic potential map, another output of these calculations, visualizes the charge distribution across the molecule, highlighting regions that are electron-rich or electron-poor. nasu-periodicals.org.ua This information is invaluable for understanding non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are critical for ligand-receptor binding. scispace.com

Table 2: Calculated Quantum Chemical Properties of Diclofenac (B195802) (a related compound)
PropertyValue
HOMO Energy (eV)-5.98
LUMO Energy (eV)-1.23
HOMO-LUMO Gap (eV)4.75
Dipole Moment (Debye)3.45

In Silico Prediction of Molecular Interactions and Binding Affinities

The prediction of binding affinity is a cornerstone of computational drug design. For this compound, various in silico methods can be used to estimate how strongly it will bind to its target proteins. nih.govchemrxiv.org Techniques such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are commonly used to calculate the free energy of binding from MD simulation trajectories. nih.gov These methods provide a more accurate estimation of binding affinity than docking scores alone, as they account for the dynamic nature of the ligand-protein interaction and the effects of the solvent.

The analysis of molecular interactions, both from docking and MD simulations, reveals the specific forces that govern binding. For this compound, these interactions would likely include hydrogen bonds with key residues in the COX active site, as well as hydrophobic and van der Waals interactions. mdpi.com Identifying these "hotspots" of interaction is crucial for understanding the structure-activity relationship (SAR) and for designing more potent and selective analogs. nih.gov

Table 3: Predicted Binding Affinities and Key Interactions of NSAIDs with COX-2
LigandPredicted Binding Affinity (ΔG, kcal/mol)Key Hydrogen Bond InteractionsKey Hydrophobic Interactions
Celecoxib-11.5ARG-513, HIS-90VAL-523, PHE-518, LEU-352
SC-558-10.8ARG-513, GLN-192VAL-523, LEU-531
Luteolin-9.49SER-530, TYR-385LEU-352, VAL-349
Oroxylin A-10.25ARG-120, TYR-355TRP-387, LEU-534

Cheminformatics Approaches for Analog Prioritization

Cheminformatics combines chemistry, computer science, and information science to analyze large datasets of chemical compounds. nih.gov In the context of this compound, cheminformatics plays a vital role in prioritizing analogs for synthesis and testing. researchgate.net By analyzing the chemical space around this lead compound, researchers can identify novel structures with potentially improved properties, such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile. researchgate.net

Virtual screening is a key cheminformatics technique where large libraries of compounds are computationally evaluated for their potential to bind to a specific target. researchgate.net This can be done through ligand-based methods, which search for compounds similar to a known active molecule, or structure-based methods, which dock compounds into the target's binding site. For this compound, both approaches can be used to identify promising new analogs from vast chemical databases. Furthermore, cheminformatics tools can be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of these analogs, helping to weed out compounds that are likely to fail in later stages of drug development. researchgate.net

Degradation Pathways and Stability Profiling in Controlled Environments

Photolytic Degradation Mechanisms and Photostability Assessment

{2-[Acetyl(phenyl)amino]phenyl}acetic acid demonstrates significant lability upon exposure to light. nih.gov Studies have shown that the compound is susceptible to photodecomposition under both aerobic and anaerobic conditions when irradiated with UV-B light (290–320 nm). nih.govingentaconnect.com The degradation process involves a series of complex photochemical reactions.

The primary photoproduct identified is formed through a process of photodecarboxylation, resulting from the homolytic cleavage of the COOH-CH₂O bond. ingentaconnect.com This leads to the formation of a radical intermediate which, through hydrogen abstraction, yields the major degradation product. ingentaconnect.com In addition to this primary pathway, photooxidation of the amino group can occur, leading to the formation of minor hydroxylamine (B1172632) derivatives. ingentaconnect.com

Research conducted on a solution of the compound exposed to light in a photostability chamber revealed the formation of several degradation products over time. After five days of exposure, distinct degradation products were identified, and by ten days, a more complex cluster of degradation products was observed, indicating a sequential degradation process. In contrast, a solution kept in the dark showed significantly slower degradation, highlighting the pivotal role of light in the decomposition of this compound. While the solid form of the compound is generally considered stable under photolytic stress, its solution form is markedly unstable. oup.comresearchgate.netnih.gov

Table 1: Photodegradation Products of this compound

Photoproduct TypeFormation PathwayReference
Major PhotoproductPhotodecarboxylation ingentaconnect.com
Minor PhotoproductsPhotooxidation of the amino group ingentaconnect.com
Multiple DegradantsSequential degradation under light exposure

Hydrolytic Stability and Decomposition Pathways under Varied pH Conditions

The hydrolytic stability of this compound is highly dependent on the pH of the medium. The compound is susceptible to degradation in acidic, alkaline, and neutral aqueous environments. oup.comresearchgate.netnih.govresearchgate.net

Under acidic conditions, such as in 0.1 N hydrochloric acid, the compound undergoes gradual degradation. The rate of degradation is accelerated by an increase in temperature. For instance, at 30°C, approximately 22.6% of the drug degraded over one hour, while at 80°C, the degradation increased to 91.1% under the same conditions. researchgate.net A major degradation product formed under acidic stress has been identified as diclofenac (B195802). oup.com

The compound is particularly labile to alkaline hydrolysis. In 0.1 N sodium hydroxide (B78521) at 30°C, significant degradation occurs, with one of the primary degradation products being diclofenac. At an elevated temperature of 80°C, the degradation is so rapid that the entire amount of the drug can decompose within an hour. Studies have shown that even under milder alkaline conditions (0.01N NaOH at 25°C), almost the entire drug degrades within two hours. oup.com

Neutral hydrolysis also leads to the decomposition of this compound, though the rate may differ from acidic or alkaline conditions. researchgate.net The solubility of the compound is also pH-dependent, increasing as the pH rises from 1.2 to 7.5. semanticscholar.org

Table 2: Hydrolytic Degradation of this compound

ConditionTemperatureDegradationMajor Degradation ProductReference
0.1 N HCl30°C (1 hr)22.6%Diclofenac researchgate.net
0.1 N HCl80°C (1 hr)91.1%Diclofenac researchgate.net
0.1 N NaOH30°C (1 hr)70.8%Diclofenac
0.1 N NaOH80°C (1 hr)99.4%-
0.01 N NaOH40°C (8 hr)CompleteDiclofenac oup.com

Oxidative Stability and Formation of Degradation Products

The stability of this compound under oxidative stress has yielded some varied findings in the literature. Some studies report that the compound is liable to oxidative degradation. For instance, when subjected to a 10% hydrogen peroxide solution for one hour, several degradation products were formed at both 30°C and 80°C.

However, other research suggests that the compound is stable under certain oxidative conditions. oup.comasianpubs.orgscispace.com One study found no degradation when the drug was exposed to 1% H₂O₂ for up to 3 hours, and even with 3% H₂O₂ for 24 hours, no significant degradation was observed. oup.com Another investigation also concluded that the drug substance was stable to oxidative stress. asianpubs.orgscispace.com These discrepancies may arise from differences in experimental conditions, such as the concentration of the oxidizing agent and the duration of exposure.

Table 3: Oxidative Degradation of this compound in 10% H₂O₂ (1 hour)

TemperatureNumber of Degradation ProductsReference
30°CSeveral
80°CSeveral

Thermal Stability and Thermolytic Processes

This compound exhibits a defined thermal stability profile. The solid form of the drug is generally stable at temperatures at or below 80°C. researchgate.net When exposed to dry heat at 60°C and 80°C for one hour, only minor degradation of 0.1% and 0.2%, respectively, was observed.

However, the compound undergoes significant thermal decomposition at higher temperatures. At 105°C for one hour, a drastic decrease in the parent drug was noted, with a degradation of 60.7% and the formation of a major degradation product. This indicates that while stable under normal storage conditions, elevated temperatures can lead to substantial thermolytic degradation. The melting point of the compound is reported to be in the range of 149-150°C. oup.comresearchgate.net

Table 4: Thermal Degradation of this compound (1 hour)

TemperatureDegradationObservationsReference
60°C0.1%Minor degradation product formed
80°C0.2%Minor degradation product formed
105°C60.7%Major degradation product formed

Advanced Analytical Techniques for Research Characterization

Advanced Chromatographic Techniques for Purity Assessment and Transformation Studies (e.g., HPLC-MS, GC-MS)

Chromatographic methods coupled with mass spectrometry are the cornerstone for separating and identifying {2-[Acetyl(phenyl)amino]phenyl}acetic acid from its impurities, degradation products, and metabolites.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are widely used for purity assessment and stability studies. nih.govresearchgate.net A typical Reverse-Phase HPLC (RP-HPLC) method utilizes a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.02% orthophosphoric acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile). wipo.intnih.gov

Table 3: Example Chromatographic and Mass Spectrometric Conditions for Analysis

ParameterUPLC-MS/MS wipo.intLC-SQD-MS dea.gov
Column UPLC C18 (2.1 x 50 mm, 1.7 µm)Not Specified
Mobile Phase Acetonitrile (B52724):Water:Formic Acid (80:20:0.5, v/v/v)Not Specified
Flow Rate 0.2 mL/minNot Specified
Ionization Mode ESI Positive (ESI+)Positive ESI
MS/MS Transition 354.2 → 250.1-
Fragmentor Voltage -100 V / 150 V
This table provides examples of instrumental parameters used in published methods.

Gas Chromatography-Mass Spectrometry (GC-MS) is generally not suitable for the unambiguous identification of this compound. The compound undergoes facile thermal degradation in the heated GC injection port, losing the glycolic acid moiety. dea.gov This results in the formation of a breakdown product with a mass-to-charge ratio (m/z) of 277, which is identical to the pseudomolecular ion formed by diclofenac (B195802) under the same conditions. dea.gov Therefore, liquid chromatography-based methods are preferred for its analysis.

LC-MS/MS methods have been developed for the simultaneous quantification of the parent drug and its metabolites, including 4'-hydroxyaceclofenac (B13806639), diclofenac, and 4'-hydroxy-diclofenac, in biological matrices like plasma. nih.gov These methods utilize multiple reaction monitoring (MRM) for high sensitivity and specificity. wipo.int

X-ray Crystallography and Cryo-Electron Microscopy of Ligand-Protein Co-Crystals

X-ray crystallography is a powerful technique used to determine the three-dimensional structure of molecules, including how a drug molecule (ligand) binds to its protein target. nih.govrcsb.org This is typically achieved by growing a crystal of the protein in the presence of the ligand (co-crystallization) and then analyzing how the crystal diffracts X-rays. malvernpanalytical.com

The primary mechanism of action for this compound is the inhibition of cyclooxygenase (COX) enzymes, which is largely mediated through its biotransformation to diclofenac. nih.govnih.gov While a co-crystal structure of this compound with a COX enzyme is not publicly available in the Protein Data Bank (PDB), the structure of its active metabolite, diclofenac, bound to murine COX-2 has been determined (PDB ID: 1PXX). rcsb.org

The analysis of the diclofenac-COX-2 co-crystal structure provides critical insights into the binding mode. The structure revealed that diclofenac binds in an inverted orientation within the COX active site. Its carboxylate group forms hydrogen bonds with the hydroxyl groups of Tyrosine-385 and Serine-530. rcsb.org This was a significant finding, as it demonstrated for the first time that the carboxylate of an acidic NSAID could bind in a manner that does not involve the formation of a salt bridge with the highly conserved Arginine-120 at the mouth of the active site, a previously assumed primary interaction point. rcsb.org This detailed structural information is invaluable for the rational design of new, more selective COX inhibitors. nih.gov

Cryo-electron microscopy (cryo-EM) is an alternative technique for determining the structure of large protein complexes, but X-ray crystallography remains the predominant method for obtaining high-resolution structures of smaller enzymes like COX with bound inhibitors.

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) for Binding Kinetics and Thermodynamics

Understanding the kinetics (on- and off-rates) and thermodynamics (enthalpy and entropy) of a drug binding to its target is crucial for drug development. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are two powerful, label-free biophysical techniques used for this purpose.

Surface Plasmon Resonance (SPR) is an optical technique that measures the real-time binding of an analyte (e.g., the drug) flowing over a sensor chip to which a ligand (e.g., the target protein) has been immobilized. It provides kinetic parameters such as the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (K₋).

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. researchgate.net In a single experiment, ITC can determine the binding affinity (Kₐ), binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction, providing a complete thermodynamic profile of the binding event. malvernpanalytical.com

While specific SPR or ITC studies detailing the binding of this compound to COX enzymes are not widely available in the literature, other assays have been used to determine its inhibitory potency. In vitro studies using human whole blood assays have been conducted to determine the concentration of the drug required to inhibit 50% of the enzyme activity (IC₅₀).

These studies reveal that this compound itself is a weak inhibitor of both COX-1 and COX-2 in isolated enzyme systems. However, in cellular assays where it can be metabolized, it shows potent and selective inhibition of COX-2. nih.govnih.gov Its primary metabolite, diclofenac, is a potent inhibitor of both isoforms. nih.gov

Table 4: Inhibitory Potency (IC₅₀) of this compound and Metabolites against COX Isoforms nih.govnih.gov

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Assay System
This compound>1000.77Human Whole Blood
Diclofenac0.60.04Human Whole Blood
4'-hydroxyaceclofenac>10036Human Whole Blood
This table presents IC₅₀ values, which measure the functional inhibition of the enzyme.

The use of SPR and ITC would further elucidate the binding mechanism, distinguishing whether the observed potency is driven by a strong binding affinity (low K₋), a slow dissociation rate (low kₔ), or favorable enthalpy/entropy changes. Such data provides a deeper understanding beyond simple functional inhibition and is a key component of modern drug design. researchgate.net

Future Directions and Emerging Research Opportunities

Development of Novel Research Probes and Chemical Tools based on the {2-[Acetyl(phenyl)amino]phenyl}acetic acid Scaffold

The development of chemical probes from existing drug molecules is a powerful strategy to elucidate biological pathways and identify new drug targets. The this compound scaffold, with its reactive carboxylic acid group and lipophilic domains, is a promising candidate for derivatization into such tools. Future research could focus on the synthesis of aceclofenac (B1665411) analogs that incorporate reporter tags, such as fluorophores or biotin, to enable the visualization and tracking of the molecule within cellular systems.

A particularly promising avenue is the development of photoaffinity probes. This technique involves modifying the aceclofenac structure to include a photoreactive group that, upon activation with light, can covalently bind to interacting proteins. Such an approach would allow for the unambiguous identification of both known and unknown protein targets in their native cellular environment. A platform termed Small Molecule Interactome Mapping by Photoaffinity Labeling (SIM-PAL) has been successfully used to map the binding sites of other NSAIDs, identifying over 1,000 interacting proteins. researchgate.net This methodology revealed novel interactions with protein complexes like NF-κB and the proteasome, and even identified a specific binding hotspot for three photo-NSAIDs on histones H2A and H2B. researchgate.net Applying a similar strategy to the aceclofenac scaffold could provide invaluable insights into its polypharmacology and potential off-target effects.

Exploration of Unconventional Molecular Targets and Off-Target Interactions in Academic Settings

The therapeutic and adverse effects of NSAIDs are primarily attributed to the inhibition of cyclooxygenase (COX) enzymes. derangedphysiology.com However, there is growing evidence that these drugs can interact with a range of other proteins, leading to "off-target" effects. The exploration of these unconventional molecular targets for this compound is a fertile area for academic research. Given that aceclofenac is a derivative of diclofenac (B195802), it is plausible that it shares some of diclofenac's known non-COX targets. nih.gov

Research into other NSAIDs has revealed interactions with various proteins implicated in neurodegenerative diseases, such as secretases, NF-κB, and peroxisome proliferator-activated receptors (PPARs). nih.gov Investigating whether aceclofenac or its metabolites can modulate these pathways could open up new therapeutic possibilities. Furthermore, some evidence suggests that diclofenac may inhibit the lipoxygenase pathways, thereby reducing the formation of pro-inflammatory leukotrienes, and may also have a bacteriostatic effect by inhibiting bacterial DNA synthesis. wikipedia.org These underexplored activities warrant further investigation for aceclofenac.

Chemical proteomics offers a powerful tool for the unbiased identification of off-target interactions. tandfonline.com Studies on diclofenac have utilized proteomic approaches to characterize protein adducts and alterations in the biliary proteome following toxicant exposure. nih.gov A similar proteomic investigation of aceclofenac could create a comprehensive map of its protein interactome, revealing novel binding partners and providing a molecular basis for some of its observed side effects. One study has already shown that NSAID binding can stabilize COX-2 and histone H2A, suggesting that these drugs may affect biological processes through these broader proteomic interactions. researchgate.net

Integration with Systems Biology Approaches for Comprehensive Biochemical Pathway Mapping

Systems biology, which aims to understand the complex interactions within biological systems, offers a holistic approach to elucidating the full spectrum of effects of a drug molecule. The integration of this compound with systems biology methodologies, such as transcriptomics, proteomics, and metabolomics, could provide a comprehensive map of the biochemical pathways it perturbs.

While such studies on aceclofenac are currently limited, research on its parent compound, diclofenac, highlights the potential of this approach. For instance, microarray analysis of mouse livers treated with diclofenac has provided a global gene expression profile, identifying multiple genes involved in oxidative stress, eicosanoid synthesis, and apoptosis that are differentially expressed. nih.gov Another study using urinary proteomic profiling in mice treated with diclofenac identified biomarkers related to both liver regeneration and kidney injury. nih.gov

Applying similar 'omics' technologies to aceclofenac would be highly informative. Transcriptomic studies could reveal the full range of gene expression changes induced by the drug in different cell types, while proteomics would identify alterations in protein abundance and post-translational modifications. Metabolomic analysis, on the other hand, could map the changes in small molecule metabolites, providing a functional readout of the drug's impact on cellular metabolism. The integration of these multi-omics datasets would allow for the construction of detailed network models of aceclofenac's mechanism of action, moving beyond the linear COX-inhibition pathway to a more comprehensive understanding of its biological effects. This approach has been advocated for unraveling the complexities of adverse reactions to NSAIDs in general. nih.gov

Potential as a Scaffold for Material Science Applications or Chemical Catalysis

The chemical structure of this compound makes it an attractive building block, or scaffold, for applications in material science and potentially chemical catalysis. The presence of both a carboxylic acid group and an aromatic amine provides multiple points for chemical modification and incorporation into larger structures.

Material Science Applications:

Recent research has demonstrated the successful incorporation of aceclofenac into various materials for drug delivery applications. One notable example is its use in metal-organic frameworks (MOFs) . nih.govresearchgate.netscispace.comnih.govresearchgate.net By synthesizing multimetal MOFs (M-MOFs) with an iron-based structure (MIL-100(Fe)) and a second metal ion (e.g., Ca, Mn, Zn), researchers have significantly increased the loading capacity of aceclofenac compared to the single-metal MOF. nih.govresearchgate.net These M-MOFs also demonstrated slower, more controlled release of the drug. nih.govresearchgate.net

The aceclofenac scaffold has also been utilized in the development of polymeric drug conjugates and nanofibers . nih.govresearchgate.netnih.govmdpi.comgazi.edu.tr For example, aceclofenac has been loaded into nanofibers made from polyvinylpyrrolidone (B124986) (PVP) using the electrospinning technique. nih.govresearchgate.netnih.gov These nanofibers enhance the dissolution rate of the poorly soluble drug by converting its crystalline form into an amorphous state. researchgate.netnih.gov Another study developed a microfiber solid dispersion of aceclofenac using centrifugal spinning, which offers a high production rate and flexibility in formulation. mdpi.com

Below is a data table summarizing research on aceclofenac in various material science applications:

Material TypeSpecific MaterialKey FindingsReference(s)
Metal-Organic FrameworkMulti-metal MIL-100(Fe)Increased drug loading capacity and controlled release. nih.govresearchgate.net
NanofiberPolyvinylpyrrolidone (PVP)Amorphization of aceclofenac leading to rapid drug release. nih.govresearchgate.netnih.gov
MicrofiberPolyvinylpyrrolidone (PVP)High drug loading and enhanced dissolution rate. mdpi.com

Chemical Catalysis:

While there is no direct research on the use of this compound as a catalyst, its ability to coordinate with metal ions opens up possibilities for its use as a ligand in catalysis. NSAIDs, through their nitrogen and oxygen donor atoms, can readily coordinate with transition metal ions like Cu(II), Co(II), Mn(II), Ni(II), and Zn(II). nih.govresearchgate.net The resulting coordination compounds can exhibit enhanced or modified catalytic activities. Research on other aryl ethers with structures similar to NSAIDs has explored their synthesis using recyclable heterogeneous catalysts, suggesting a potential for NSAID-like structures in catalytic applications. semanticscholar.org Future research could explore the synthesis and catalytic properties of metal complexes of aceclofenac, potentially leading to novel catalysts for various organic transformations.

Q & A

Q. What are the established synthetic routes for {2-[Acetyl(phenyl)amino]phenyl}acetic acid, and what are their key reaction conditions?

  • Methodological Answer : The synthesis typically involves acetylation of a phenylamino precursor. For example, analogous compounds like Aceclofenac (2-[(2,6-dichlorophenylamino)phenyl]acetoxy acetic acid) are synthesized via acetylation using acetic anhydride under reflux conditions. Solubility in polar aprotic solvents (e.g., dimethylformamide) and purification via recrystallization from ethanol or acetone are critical steps . Characterization often employs melting point analysis (149–150°C range) and spectroscopic methods (HNMR, IR) .

Q. How is the structural integrity of this compound validated in crystallographic studies?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used to resolve hydrogen bonding patterns and confirm molecular geometry. For example, similar compounds exhibit dihedral angles between aromatic rings (e.g., 84.33° between tetrazole and phenyl rings) and π-π interactions (centroid distances ~3.7–3.8 Å) .

Q. What analytical techniques are recommended for purity assessment and functional group identification?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection ensures purity (>99%). Fourier-transform infrared spectroscopy (FTIR) identifies acetyl C=O stretches (~1700 cm⁻¹) and carboxylic acid O-H stretches (~2500–3300 cm⁻¹). Nuclear magnetic resonance (NMR) (e.g., ¹H, ¹³C) resolves aromatic proton environments and confirms acetylation .

Advanced Research Questions

Q. How can researchers address contradictions in proposed biodegradation pathways of phenylacetic acid derivatives?

  • Methodological Answer : Comparative microbial assays (e.g., using Rhodococcus ruber) combined with LC-MS/MS metabolite profiling are critical. For instance, conflicting pathways (e.g., hydroxylation at the 4′ vs. 5 positions of the phenyl ring) can be resolved by isolating intermediates and verifying their structures via tandem mass spectrometry. Evidence from R. ruber studies shows divergent pathways yielding homogentisic acid (via hydroxylation) or acetoacetic acid (via ring cleavage) .

Q. What experimental design considerations are essential for studying hydrogen bonding networks in this compound crystals?

  • Methodological Answer : Use graph-set analysis (Etter’s formalism) to categorize hydrogen bonds (e.g., R₂²(8) motifs). Temperature-controlled SCXRD (e.g., 100 K) minimizes thermal motion artifacts. For example, O—H···N bifurcated hydrogen bonds in tetrazole derivatives form inversion dimers, which stabilize crystal packing . Pair these with Hirshfeld surface analysis to quantify intermolecular interactions.

Q. How can computational methods complement experimental data in predicting the pharmacokinetic behavior of this compound?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) screens for target binding (e.g., PPARγ ligands). Virtual screening of ZINC database analogs identifies candidates for glucose-lowering activity. MD simulations (e.g., GROMACS) assess stability in biological membranes, leveraging LogP values (~2.5–3.0) to predict permeability . Validate predictions with in vitro binding assays (e.g., SPR or fluorescence polarization).

Q. What strategies mitigate challenges in refining low-resolution X-ray diffraction data for this compound?

  • Methodological Answer : Apply twin refinement protocols in SHELXL for twinned crystals. Use high redundancy data collection (e.g., 4-fold redundancy) to improve signal-to-noise ratios. For low-angle data (θ < 10°), synchrotron radiation enhances resolution. Constraints on anisotropic displacement parameters (ADPs) and rigid-bond tests ensure geometric validity .

Data Contradiction Analysis

Q. How to reconcile discrepancies in solubility profiles reported for structurally similar phenylacetic acid derivatives?

  • Methodological Answer : Standardize solvent systems (e.g., USP buffers) and control temperature (±0.1°C). For Aceclofenac, solubility in methanol vs. acetone varies by crystallinity (amorphous vs. crystalline phases). Use differential scanning calorimetry (DSC) to correlate polymorphic forms with solubility data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.